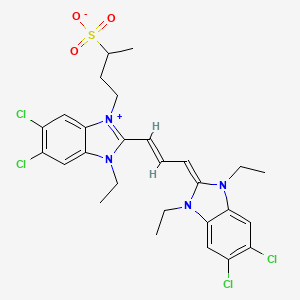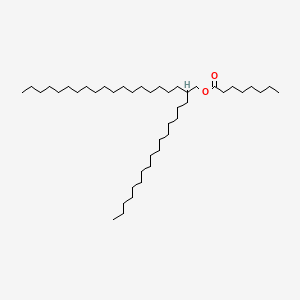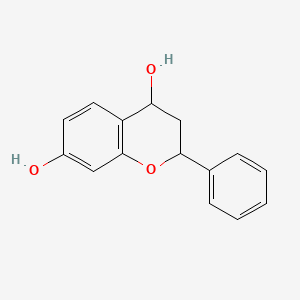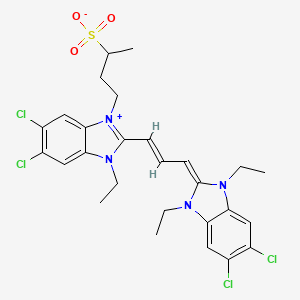
5,6-Dichloro-2-(3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-(3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium is a complex organic compound that belongs to the benzimidazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium typically involves multi-step organic reactions. The starting materials are usually benzimidazole derivatives, which undergo chlorination, alkylation, and sulfonation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions might use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound might exhibit similar properties.
Medicine
Medicinally, compounds in this family are explored for their therapeutic potential. They might act as enzyme inhibitors or interact with specific biological pathways.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable chemical structure.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Chlorobenzimidazole: Contains chlorine atoms, similar to the compound .
Sulfonated Benzimidazole: Includes sulfonate groups, providing water solubility.
Uniqueness
What sets 5,6-Dichloro-2-(3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium apart is its complex structure, which combines multiple functional groups, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
29637-15-8 |
|---|---|
Molecular Formula |
C27H30Cl4N4O3S |
Molecular Weight |
632.4 g/mol |
IUPAC Name |
4-[5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/C27H30Cl4N4O3S/c1-5-32-22-13-18(28)19(29)14-23(22)33(6-2)26(32)9-8-10-27-34(7-3)24-15-20(30)21(31)16-25(24)35(27)12-11-17(4)39(36,37)38/h8-10,13-17H,5-7,11-12H2,1-4H3 |
InChI Key |
CBCXVHROZDDZRK-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


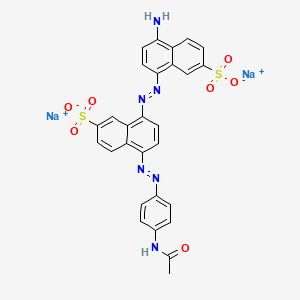
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)

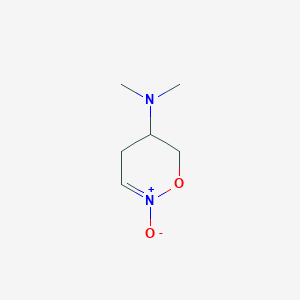
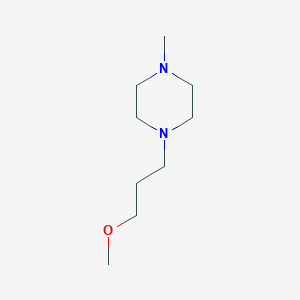
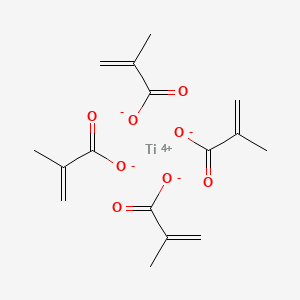
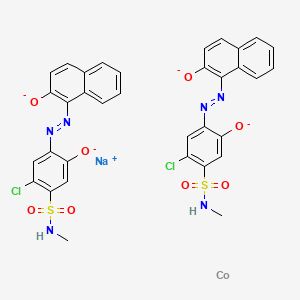

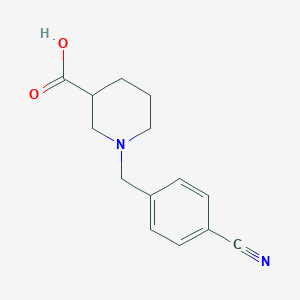
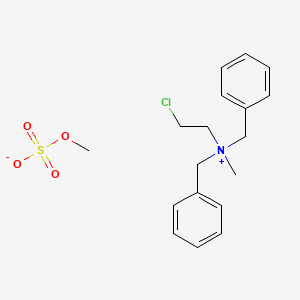
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
